(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid

Catalog No.
S679590
CAS No.
17257-71-5
M.F
C10H9F3O3
M. Wt
234.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)pheny...

CAS Number

17257-71-5

Product Name

(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid

IUPAC Name

(2S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

InChI

InChI=1S/C10H9F3O3/c1-16-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15)/t9-/m0/s1

InChI Key

JJYKJUXBWFATTE-VIFPVBQESA-N

SMILES

COC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F

Canonical SMILES

COC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F

Isomeric SMILES

CO[C@@](C1=CC=CC=C1)(C(=O)O)C(F)(F)F

Mosher Ester Analysis

Mosher ester analysis is a technique widely used in organic chemistry to determine the stereochemistry of chiral secondary alcohols. It involves reacting the alcohol with Mosher's acid to form a diastereomeric ester. These diastereomers differ only in the configuration around the chiral center and exhibit distinct chemical shifts in their nuclear magnetic resonance (NMR) spectra. By comparing the chemical shifts of the diastereomeric esters, chemists can assign the absolute configuration of the original alcohol.

Mosher Amide Analysis

Similar to Mosher ester analysis, Mosher amide analysis is employed to determine the stereochemistry of chiral secondary amines. In this method, the amine reacts with Mosher's acid to form diastereomeric amides. Again, the diastereomers exhibit distinct NMR signals, allowing for the assignment of the absolute configuration of the amine.

Advantages of Mosher Acid

Mosher's acid offers several advantages over other methods for determining stereochemistry:

  • Sensitivity: Mosher acid is highly sensitive and can be used with very small amounts of sample.
  • Specificity: The diastereomeric derivatives formed by Mosher's acid are often well-separated in NMR spectra, leading to accurate stereochemical assignments.
  • Broad applicability: Mosher acid can be used with a wide range of secondary alcohols and amines.
  • Simple procedure: The derivatization reaction with Mosher's acid is relatively simple and can be performed under mild conditions. []

(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid, is a chiral compound with the molecular formula C10_{10}H9_9F3_3O and a molecular weight of 234.17 g/mol. It features a methoxy group and a trifluoromethyl group attached to a phenylacetic acid backbone, making it a valuable reagent in organic synthesis, particularly in the determination of enantiomeric purity of alcohols and amines. Its unique structure allows it to form diastereomeric derivatives with chiral substrates, facilitating stereochemical analysis .

Mosher's acid's mechanism of action relies on the steric interaction between the bulky trifluoromethyl and methoxy groups with the substituents on the chiral center of the alcohol or amine during the formation of the diastereomeric esters and amides. This interaction affects the electronic environment around the carbonyl group, leading to subtle differences in the chemical shifts of the diastereomers in NMR spectra [].

(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid is primarily used as a chiral derivatizing agent. It reacts with alcohols and amines to form esters and amides, respectively. The reaction typically proceeds via direct esterification, yielding good yields of the corresponding esters . The formation of these derivatives allows for the determination of enantiomeric composition through various analytical techniques, including NMR spectroscopy .

The synthesis of (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid can be achieved through several methods:

  • Direct Esterification: This method involves reacting the free acid with alcohols in the presence of an acid catalyst to form esters .
  • Chiral Resolution: Enantiomers can be resolved using chiral chromatography or by forming diastereomeric salts with chiral bases.
  • Starting Materials: The synthesis often begins with commercially available starting materials such as phenylacetic acid derivatives and trifluoromethylating agents.

(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid is widely used in:

  • Chiral Analysis: It serves as a crucial reagent in determining the enantiomeric composition of various organic compounds.
  • Pharmaceutical Development: Its derivatives are used in drug design to enhance selectivity and potency.
  • Synthetic Organic Chemistry: It acts as a versatile building block in the synthesis of complex molecules.

Interaction studies involving (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid primarily focus on its ability to form diastereomeric complexes with chiral substrates. These studies utilize techniques such as NMR spectroscopy to analyze the resulting complexes, providing insights into stereochemical configurations and interactions between the compound and its targets .

Several compounds share structural similarities with (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
(S)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acidEnantiomer with opposite optical activityUsed for similar chiral analysis
(S)-(-)-alpha-Hydroxy-alpha-(trifluoromethyl)phenylacetic acidHydroxyl group instead of methoxyPotentially different biological activities
(S)-(-)-alpha-Methoxy-beta-(trifluoromethyl)phenylacetic acidBeta-position substitutionMay exhibit different reactivity patterns

These compounds highlight the versatility of trifluoromethylated phenylacetic acids in various chemical applications while showcasing (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid's unique role as a chiral derivatizing agent.

XLogP3

2.3

UNII

172HCJ1IQV

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17257-71-5

Dates

Modify: 2023-08-15

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